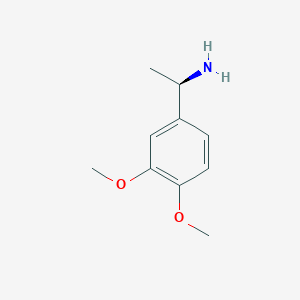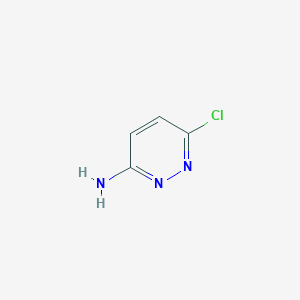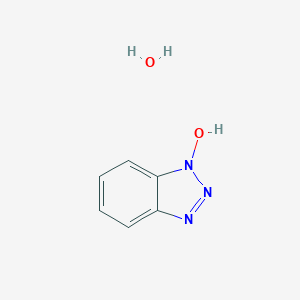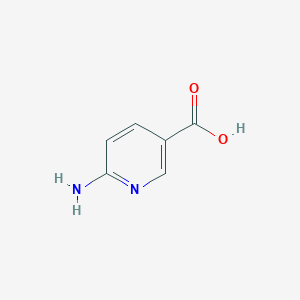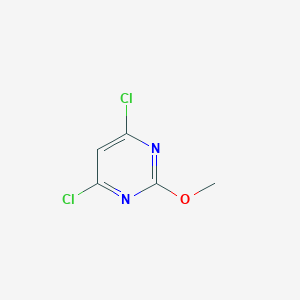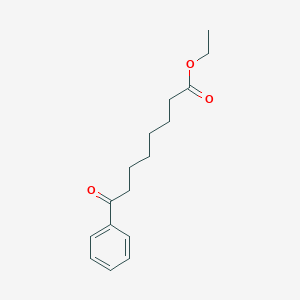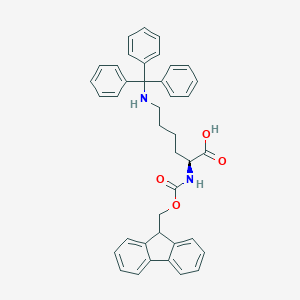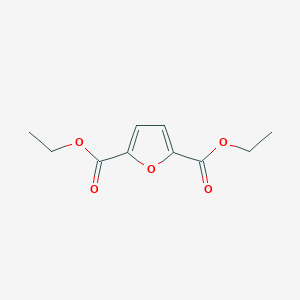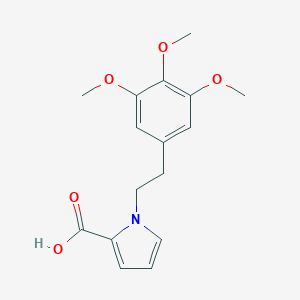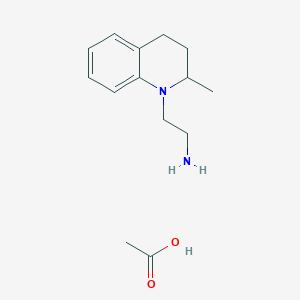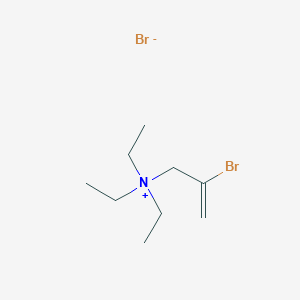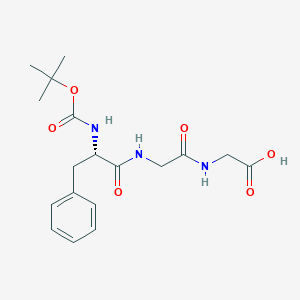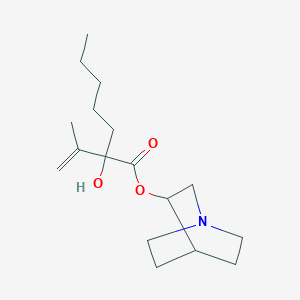
2,2-Dichloronorbornane
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
2,2-Dichloronorbornane is a chemical compound that belongs to the family of norbornanes. It is a colorless liquid with a pungent odor and is used in various scientific research applications. The compound has a unique structure that makes it an interesting molecule for studying its mechanism of action and physiological effects.
Mécanisme D'action
The mechanism of action of 2,2-Dichloronorbornane is not fully understood. However, it is believed to interact with certain enzymes and proteins in the body, leading to various physiological effects.
Effets Biochimiques Et Physiologiques
2,2-Dichloronorbornane has been shown to have various biochemical and physiological effects. It has been shown to inhibit the activity of certain enzymes, such as acetylcholinesterase and butyrylcholinesterase. The compound has also been shown to have antifungal and antiviral properties.
Avantages Et Limitations Des Expériences En Laboratoire
One of the advantages of using 2,2-Dichloronorbornane in lab experiments is its unique structure, which makes it an interesting molecule for studying its mechanism of action. However, one of the limitations is its toxicity, which can make it difficult to work with.
Orientations Futures
There are several future directions for the study of 2,2-Dichloronorbornane. One direction is to study its potential use as an antifungal and antiviral agent. Another direction is to study its mechanism of action in more detail, particularly its interaction with certain enzymes and proteins. Additionally, the synthesis of new compounds based on the structure of 2,2-Dichloronorbornane could lead to the discovery of new drugs and therapies.
Méthodes De Synthèse
The synthesis of 2,2-Dichloronorbornane can be achieved through several methods. One of the most common methods involves the reaction of cyclopentadiene with 1,2-dichloroethane in the presence of a catalyst. Another method involves the reaction of norbornadiene with hydrogen chloride in the presence of a catalyst.
Applications De Recherche Scientifique
2,2-Dichloronorbornane has been used in various scientific research applications. It has been used as a starting material for the synthesis of various organic compounds. The compound has also been used in the study of the mechanism of action of certain enzymes and proteins.
Propriétés
Numéro CAS |
19916-65-5 |
|---|---|
Nom du produit |
2,2-Dichloronorbornane |
Formule moléculaire |
C7H10Cl2 |
Poids moléculaire |
165.06 g/mol |
Nom IUPAC |
2,2-dichlorobicyclo[2.2.1]heptane |
InChI |
InChI=1S/C7H10Cl2/c8-7(9)4-5-1-2-6(7)3-5/h5-6H,1-4H2 |
Clé InChI |
AVUURMDQMOTMIU-UHFFFAOYSA-N |
SMILES |
C1CC2CC1CC2(Cl)Cl |
SMILES canonique |
C1CC2CC1CC2(Cl)Cl |
Autres numéros CAS |
19916-65-5 |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.



![2,2'-Dithiobis[5-(1,1-dimethylethyl)phenol]](/img/structure/B20875.png)
